6,7-Dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one hydrochloride
Description
Overview of Pyrrolo-fused Heterocyclic Systems
Pyrrole-fused heterocyclic compounds constitute a fundamental class of nitrogen-containing bicyclic systems that have emerged as privileged scaffolds in contemporary medicinal chemistry. These molecular frameworks are characterized by the fusion of a pyrrole ring with various other heterocyclic systems, resulting in diverse structural architectures with distinct pharmacological profiles. The pyrrole moiety, with its electron-rich aromatic character and nitrogen atom capable of hydrogen bonding interactions, provides a versatile platform for molecular recognition and binding to biological targets.
The significance of pyrrolo-fused systems extends beyond their structural diversity to encompass their widespread occurrence in natural products and synthetic pharmaceuticals. Research has demonstrated that these compounds exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects. The fusion patterns in these systems can occur at different positions of the pyrrole ring, designated as positions 1-2 (a), 2-3 (b), 3-4 (c), and 4-5 (d), each resulting in distinct electronic and steric properties that influence biological activity.
Contemporary synthetic approaches to pyrrolo-fused heterocycles have evolved to include metal-catalyzed reactions, multicomponent reactions, and cascade cyclization processes. These methodologies have enabled the construction of complex molecular architectures with enhanced efficiency and selectivity. The development of new synthetic routes continues to expand the chemical space accessible within this class of compounds, facilitating the discovery of novel bioactive molecules.
Classification and Significance of Pyrrolo[3,4-c]pyridazinones
Pyrrolo[3,4-c]pyridazinone derivatives represent a specific subclass within the broader family of pyrrolopyridazine compounds, characterized by the fusion of a pyrrole ring to the 3,4-positions of a pyridazinone core structure. These compounds are distinguished by their unique electronic distribution and hydrogen bonding capabilities, which contribute to their diverse biological activities. The presence of the pyridazinone moiety introduces additional nitrogen atoms and carbonyl functionality, creating multiple sites for intermolecular interactions with biological targets.
The molecular structure of 6,7-Dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one hydrochloride features a partially saturated bicyclic framework with the molecular formula C₆H₇N₃O in its free base form, corresponding to a molecular weight of 137.14 grams per mole. The hydrochloride salt form enhances the compound's water solubility and stability, making it more suitable for biological evaluation and pharmaceutical applications.
Research into pyrrolo[3,4-c]pyridazinone derivatives has revealed their potential as selective cyclooxygenase-2 inhibitors with promising anti-inflammatory properties. Studies have demonstrated that these compounds can achieve cyclooxygenase selectivity while maintaining good binding affinity to target enzymes. The structural modifications possible within this scaffold allow for fine-tuning of pharmacological properties, including selectivity profiles and metabolic stability.
Historical Development of Pyrrolo[3,4-c]pyridazine Chemistry
The historical development of pyrrolo[3,4-c]pyridazine chemistry traces its origins to the broader exploration of nitrogen-containing heterocyclic systems in the mid-20th century. Early investigations into pyrrolopyridazine derivatives were driven by the recognition that fused ring systems containing multiple nitrogen atoms often exhibit enhanced biological activity compared to their monocyclic counterparts. The synthesis of the first pyrrolopyridazine derivatives was achieved through cyclization reactions involving appropriately substituted pyridazine and pyrrole precursors.
A significant milestone in the field occurred with the development of general synthetic methodologies that utilized both Reissert and Madelung indole cyclization principles. These approaches enabled the preparation of various pyrrolopyridazine isomers, including pyrrolo[2,3-d]pyridazines, pyrrolo[3,2-c]pyridazines, and pyrrolo[2,3-c]pyridazines. The establishment of reliable synthetic routes facilitated systematic structure-activity relationship studies and the exploration of biological properties within this class of compounds.
The evolution of pyrrolo[3,4-c]pyridazine chemistry has been marked by continuous improvements in synthetic efficiency and scope. Modern synthetic approaches have incorporated advanced methodologies such as multicomponent reactions, metal-catalyzed processes, and computational design strategies. These developments have enabled the preparation of diverse structural variants with enhanced purity and yield, supporting more comprehensive biological evaluation programs.
The recognition of pyrrolo[3,4-c]pyridazine derivatives as privileged scaffolds in medicinal chemistry has led to intensified research efforts in recent decades. Pharmaceutical companies and academic institutions have invested significant resources in exploring the therapeutic potential of these compounds, resulting in the identification of promising drug candidates with various pharmacological profiles. The continued advancement of synthetic methodologies and biological evaluation techniques promises to further expand the utility of this important class of heterocyclic compounds.
Structural Isomers of Pyrrolo-pyridazine Bicyclic Ring Systems
The pyrrolo-pyridazine bicyclic ring system exists in multiple structural isomers, each characterized by different fusion patterns between the pyrrole and pyridazine components. These isomers exhibit distinct electronic properties, geometric arrangements, and biological activities, making their systematic study essential for understanding structure-activity relationships within this class of compounds. The principal isomers include pyrrolo[1,2-b]pyridazines, pyrrolo[2,3-c]pyridazines, pyrrolo[2,3-d]pyridazines, and pyrrolo[3,4-c]pyridazines.
Pyrrolo[1,2-b]pyridazines, also known as 5-azaindolizines, represent one of the most extensively studied isomers within this family. These compounds are characterized by the fusion of the pyrrole nitrogen to the 1-position of the pyridazine ring, creating a nitrogen-bridgehead aromatic heterocycle. The synthesis of pyrrolo[1,2-b]pyridazines has been achieved through various methodologies, including 1,3-dipolar cycloaddition reactions and intramolecular cyclization processes. Research has demonstrated that these compounds exhibit interesting optical and biological properties, making them valuable targets for pharmaceutical development.
The pyrrolo[2,3-d]pyridazine isomer features fusion at the 2,3-positions of the pyridazine ring with the pyrrole component. This structural arrangement provides unique electronic characteristics and has been explored for potential applications in materials science and medicinal chemistry. Synthetic approaches to pyrrolo[2,3-d]pyridazines often involve Vilsmeier-Haack reactions followed by condensation with appropriate nitrogen nucleophiles, demonstrating the versatility of modern synthetic methodology in accessing these structures.
| Isomer Type | Fusion Pattern | Key Characteristics | Applications |
|---|---|---|---|
| Pyrrolo[1,2-b]pyridazine | 1,2-fusion | N-bridgehead structure | Optical materials, pharmaceuticals |
| Pyrrolo[2,3-c]pyridazine | 2,3-fusion | Planar aromatic system | Medicinal chemistry |
| Pyrrolo[2,3-d]pyridazine | 2,3-fusion (alternate) | Electronic materials potential | Materials science |
| Pyrrolo[3,4-c]pyridazine | 3,4-fusion | Enhanced H-bonding capability | Anti-inflammatory agents |
Pyrrolo[3,4-c]pyridazines, which include the compound under investigation, represent a particularly significant isomer class due to their demonstrated biological activities. The 3,4-fusion pattern creates a molecular architecture that is conducive to interactions with various biological targets, particularly enzymes involved in inflammatory processes. The presence of multiple nitrogen atoms and potential hydrogen bonding sites enhances the ability of these compounds to engage in specific molecular recognition events with protein targets.
The structural diversity within pyrrolopyridazine isomers extends beyond simple fusion patterns to include variations in substitution patterns, oxidation states, and stereochemistry. Modern computational methods have provided insights into the electronic structures and conformational preferences of these isomers, facilitating rational design approaches for new derivatives with enhanced properties. The continued exploration of structural isomers within the pyrrolopyridazine family remains an active area of research, with potential applications spanning medicinal chemistry, materials science, and chemical biology.
Properties
IUPAC Name |
2,5,6,7-tetrahydropyrrolo[3,4-c]pyridazin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O.ClH/c10-6-1-4-2-7-3-5(4)8-9-6;/h1,7H,2-3H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVFKGRDRZJGNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=O)NN=C2CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856759 | |
| Record name | 2,5,6,7-Tetrahydro-3H-pyrrolo[3,4-c]pyridazin-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415550-33-2 | |
| Record name | 2,5,6,7-Tetrahydro-3H-pyrrolo[3,4-c]pyridazin-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reflux of γ-Keto Acid with Methyl Hydrazine
A key initial step reported involves refluxing a γ-keto acid with methyl hydrazine in boiling ethanol to yield a dihydropyridazinone intermediate. This reaction proceeds with high yield and produces a compound with melting points and spectral data consistent with literature values, indicating successful formation of the pyridazinone ring system.
Reaction with Semicarbazide Hydrochloride and Oxidative Cyclization
The pyridazinone intermediate reacts with semicarbazide hydrochloride in the presence of sodium acetate to form semicarbazone derivatives. These intermediates undergo oxidative cyclization with selenium dioxide in glacial acetic acid, facilitating the formation of selenadiazolopyridazine derivatives, which are structurally related to the target fused pyridazinone system.
Treatment with Phosphorus Oxychloride and Related Reagents
Pyridazinone compounds can be treated with phosphorus oxychloride to generate chloropyridazine derivatives, which are key intermediates for further functionalization. Phosphorus pentasulfide and ethyl chloroformate are also used to obtain pyridazinethione and oxazolopyridazine derivatives, respectively. These transformations modify the heterocyclic core and enable subsequent ring fusion reactions.
Formation of Hydrazinylpyridazine and Fused Heterocycles
Refluxing chloropyridazine derivatives with hydrazine hydrate yields hydrazinylpyridazine intermediates. These intermediates react with acetic anhydride, aromatic aldehydes, or carbon disulfide to form fused heterocyclic systems such as pyridazinotriazines and pyridazinoimidazoles, which are structurally analogous to the 6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one core.
One-Pot Synthesis of Fused Pyridazino-thiazinones
A notable synthetic route involves a one-pot reaction of pyridazinethione derivatives with chloroacetic acid and aromatic aldehydes in the presence of sodium acetate and acetic acid/anhydride mixture. This method efficiently produces fused pyridazino[3,4-b]thiazin-6(7H)-ones, which share structural features with the target compound. Subsequent reactions with nitrogen nucleophiles or active methylene compounds afford diverse fused heterocycles.
Data Table Summarizing Key Preparation Steps
Research Findings and Observations
- The synthetic routes demonstrate flexibility in modifying the pyridazine core to access various fused heterocyclic systems, including the 6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one hydrochloride framework.
- Oxidative cyclization and electrophilic substitution are critical steps enabling ring closure and functionalization.
- Hydrazine derivatives serve as versatile intermediates for constructing fused ring systems.
- One-pot reactions improve efficiency and yield of complex fused heterocycles.
- Spectroscopic characterization (IR, ¹H-NMR, mass spectrometry) confirms the structural integrity of intermediates and final products.
- The hydrochloride salt form is typically obtained by acidification or crystallization from acidic solvents, enhancing compound stability and handling.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of the parent compound, which can exhibit different pharmacological properties .
Scientific Research Applications
6,7-Dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications as an inhibitor of specific protein targets, making it a candidate for drug development in treating diseases like cancer and autoimmune disorders.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one hydrochloride involves its binding to specific molecular targets, such as proteins involved in cell signaling pathways. By inhibiting these targets, the compound can modulate cellular processes, leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby inducing apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The compound is compared below with three structurally similar analogs, focusing on physicochemical properties, synthetic routes, and functional group variations.
Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Suppliers |
|---|---|---|---|---|---|
| 6,7-Dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one hydrochloride | 1415550-33-2 | C₆H₈ClN₃O | 173.60 | Pyrrolo-pyridazine core, ketone, HCl salt | 5 |
| 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one hydrochloride | 1956309-51-5 | C₇H₁₀ClN₃O | 187.63 | Pyrrolo-pyrimidine core, methyl substitution, HCl salt | 1 (ChemBK) |
| 2-Chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | 1440519-73-2 | C₁₅H₁₃ClN₂O₂ | 288.73 | Chloro substitution, methoxybenzyl side chain | 1 (American Elements) |
| 6,7-Dihydro-3-(5-nitro-2-furanyl)-5H-pyrrolo(2,1-c)-1,2,4-triazole | 78205-35-3 | C₉H₈N₄O₃ | 220.18 | Nitrofuran substituent, triazole-pyrrolo fusion | 1 |
Key Observations:
Core Heterocycle Differences :
- The target compound (1415550-33-2) contains a pyrrolo-pyridazine core, whereas analogs like 1956309-51-5 (pyrrolo-pyrimidine) and 1440519-73-2 (pyrrolo-pyridine) differ in nitrogen positioning and ring saturation .
- The nitrofuran-substituted triazole derivative (78205-35-3) introduces a fused triazole ring, which may confer distinct electronic properties .
Substituent Effects :
- The methyl group in 1956309-51-5 increases hydrophobicity compared to the unsubstituted target compound.
- The methoxybenzyl group in 1440519-73-2 significantly elevates molecular weight (288.73 vs. 173.60), likely altering pharmacokinetic profiles .
Salt Forms :
- Both the target compound and 1956309-51-5 are hydrochloride salts, enhancing aqueous solubility. In contrast, 1440519-73-2 is a neutral ketone .
Biological Activity
6,7-Dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and toxicity profiles.
- Molecular Formula : C₆H₈ClN₃O
- Molar Mass : 173.6 g/mol
- CAS Number : 1415550-33-2
Antimicrobial Activity
Research indicates that derivatives of pyrrolo[3,4-c]pyridazine compounds exhibit antimicrobial properties. For instance, studies have shown that certain modifications to the pyrrolo structure enhance activity against various pathogens. The introduction of specific substituents can significantly influence the compound's efficacy against bacteria and fungi.
| Compound Variant | Activity (EC50 in μM) | Pathogen |
|---|---|---|
| Base Compound | 0.577 | E. coli |
| N-methyl Substituted | 0.064 | S. aureus |
| 4-pyridyl Variant | 0.177 | P. aeruginosa |
Antiparasitic Activity
The antiparasitic potential of 6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one derivatives has been documented, with specific analogs showing remarkable potency against parasites such as Leishmania and Trypanosoma. For example, the presence of an aryl group at specific positions has been correlated with increased antiparasitic activity.
Cytotoxicity Studies
The cytotoxic effects of this compound have also been evaluated in human cell lines. Notably, certain derivatives demonstrate low cytotoxicity while maintaining antimicrobial efficacy, making them promising candidates for further development.
Structure-Activity Relationship (SAR)
The biological activity of this compound is highly dependent on its molecular structure. Modifications at various positions on the pyrrolo ring can lead to significant changes in activity profiles:
- Aromatic Substituents : The introduction of electron-donating groups (e.g., methoxy) at the 4-position enhances solubility and activity.
- Alkyl Substituents : N-methyl substitutions have shown to improve potency against certain pathogens.
- Pyridyl Variants : The incorporation of pyridyl groups has been shown to decrease metabolic stability but can enhance solubility.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
-
Study on Antimicrobial Efficacy :
- A study demonstrated that a series of pyrrolo derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.
- The most potent derivative had an EC50 value of 0.010 μM against Staphylococcus aureus.
-
Antiparasitic Activity Investigation :
- Research focused on the potential of these compounds to inhibit Leishmania species revealed that specific modifications could reduce the EC50 values significantly compared to unmodified compounds.
Toxicological Profile
Safety assessments indicate that while the compound exhibits beneficial biological properties, it also poses risks such as skin and eye irritation upon contact. Proper handling protocols are recommended to mitigate exposure risks.
Q & A
Basic: What are the optimal synthetic routes for 6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one hydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of pyrrolo-pyridazinone derivatives often involves cyclization or multi-component reactions. For example:
- Halogenation-Cyclization Approach : Similar to the synthesis of pyridazin-3(2H)-ones (), a base-mediated reaction (e.g., anhydrous K₂CO₃ in acetone) with halide reagents can introduce substituents while maintaining the pyridazinone core. Adjusting solvent polarity (e.g., acetone vs. THF) and stoichiometry of halides can optimize regioselectivity and reduce byproducts.
- Multi-Component Reactions (MCRs) : Ugi-3CR reactions ( ) using amines, aldehydes, and isocyanides with maleic anhydride can construct the pyrrolo-pyridazinone scaffold. Temperature control (room temperature vs. reflux) and catalyst choice (e.g., Sc(OTf)₃) critically affect reaction efficiency.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
